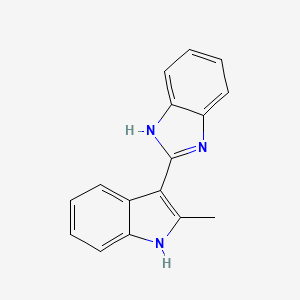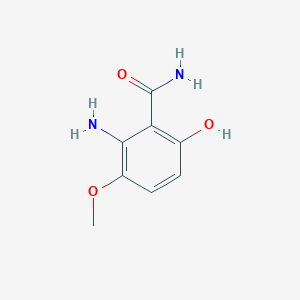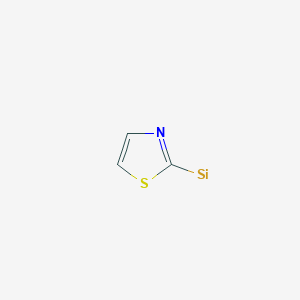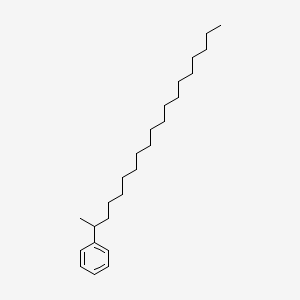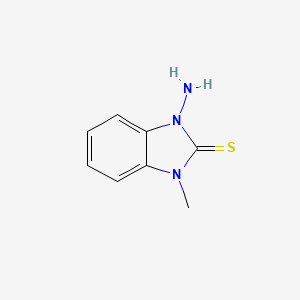
9,9'-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene is a complex organic compound characterized by its unique structure, which includes two anthracene units connected by an octatetraene linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene typically involves the coupling of anthracene derivatives with octatetraene precursors. One common method is the Hofmann elimination sequence, which is used to prepare octatetraene intermediates . Another approach involves the dehydrobromination of bromonona-triene derivatives using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the desired octatetraene .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions: 9,9’-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene units.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted anthracene derivatives, quinones, and reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
9,9’-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 9,9’-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene exerts its effects is primarily related to its conjugated system. The extended π-conjugation allows for efficient electron delocalization, which is crucial for its photophysical and electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and can participate in electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
1,8-Diphenyl-1,3,5,7-octatetraene: Similar in structure but with phenyl groups instead of anthracene units.
2,6-Dimethyl-1,3,5,7-octatetraene: Features methyl groups at the 2 and 6 positions.
Cyclooctatetraene: A simpler cyclic compound with similar conjugation but different structural properties.
Uniqueness: 9,9’-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene is unique due to its combination of anthracene units and an octatetraene linker, which imparts distinct electronic and photophysical properties. This makes it particularly valuable for applications in organic electronics and photodynamic therapy.
Eigenschaften
CAS-Nummer |
137620-37-2 |
|---|---|
Molekularformel |
C36H26 |
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
9-(8-anthracen-9-ylocta-1,3,5,7-tetraenyl)anthracene |
InChI |
InChI=1S/C36H26/c1(3-5-23-35-31-19-11-7-15-27(31)25-28-16-8-12-20-32(28)35)2-4-6-24-36-33-21-13-9-17-29(33)26-30-18-10-14-22-34(30)36/h1-26H |
InChI-Schlüssel |
DKWBUGSDFWUVEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC=CC=CC=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, [(3,3-diethoxy-1-propynyl)seleno]-](/img/structure/B14270996.png)
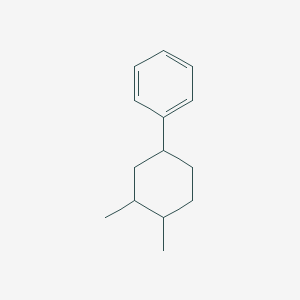
![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
![3-[(3,4,5-Trimethoxyanilino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14271005.png)
![1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14271007.png)
![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)
